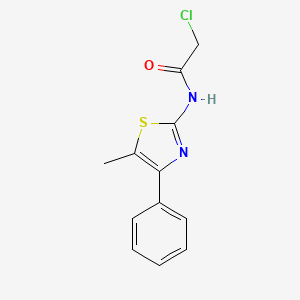

2-Chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-acetamide

Description

2-Chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-acetamide is a thiazole-based acetamide derivative characterized by a chloroacetamide group attached to the nitrogen of a thiazole ring. The thiazole ring is substituted with a methyl group at position 5 and a phenyl group at position 3. This structural configuration imparts unique physicochemical properties, influencing solubility, stability, and biological interactions. The compound is synthesized via reactions between chloroacetyl chloride and the corresponding thiazol-2-amine precursors under controlled conditions, often involving triethylamine as a base .

Properties

IUPAC Name |

2-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c1-8-11(9-5-3-2-4-6-9)15-12(17-8)14-10(16)7-13/h2-6H,7H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFWXJNAOAVBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)CCl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-acetamide is a thiazole-derived compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C12H11ClN2OS, with a molecular weight of 266.75 g/mol. Its structure includes a thiazole ring, which is significant for its biological interactions. The presence of both a chloro group and an acetamide functional group enhances its reactivity and biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness as an antimicrobial agent. For instance, studies have shown that derivatives of thiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Overview

| Compound | Target Organisms | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | E. coli, S. aureus | 0.22 - 0.25 | Strong |

| Related Thiazole Derivatives | Various | Varies | Moderate to strong |

Anticancer Activity

The anticancer potential of this compound has been extensively studied, with promising results observed in various cancer cell lines. It has been shown to inhibit cancer cell proliferation and induce apoptosis. For example, in vitro studies demonstrated significant cytotoxicity against HepG2 liver carcinoma cells with IC50 values indicating effective dose-response relationships .

Table 2: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | <10 | Induction of apoptosis |

| A549 | <15 | Cell cycle arrest |

The mechanisms through which this compound exerts its biological effects include:

- Nucleophilic Substitution : The chloro group allows for nucleophilic attack, facilitating interactions with biological targets.

- Cell Cycle Modulation : The compound influences cell cycle progression in cancer cells, leading to apoptosis.

- Protein Binding : Interaction studies suggest that it binds effectively to specific proteins involved in cancer cell survival and proliferation .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on HepG2 Cells : In a study evaluating various thiazole derivatives, this compound showed superior cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Synergy Studies : In combination therapy studies with known antibiotics, this compound exhibited synergistic effects, enhancing the efficacy against resistant bacterial strains .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in the chloroacetamide moiety undergoes nucleophilic substitution with sulfur- or nitrogen-based nucleophiles. This reactivity is exploited to synthesize derivatives with enhanced biological activity.

Key Reactions:

-

Thiol Substitution : Reaction with 2-mercaptoazole derivatives (e.g., 1-methyl-1H-tetrazole-5-thiol) in ethanol under reflux forms 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide derivatives .

Example : -

Amine Substitution : Treatment with primary or secondary amines (e.g., piperazine) replaces the chlorine atom, forming amide-linked derivatives. Triethylamine is typically used as a base to neutralize HCl byproducts.

Optimized Conditions:

| Nucleophile | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Thiols | EtOH | Reflux | 4–6 h | 72–85 |

| Amines | CH₂Cl₂ | RT | 24 h | 60–75 |

Oxidation and Reduction Reactions

The thiazole ring’s sulfur atom and conjugated double bonds participate in redox reactions:

-

Oxidation : Reaction with H₂O₂ or KMnO₄ oxidizes the thiazole’s sulfur to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, though this is less common due to potential ring instability .

Condensation Reactions

The acetamide carbonyl group undergoes condensation with aldehydes or ketones to form Schiff bases or heterocyclic fused systems. For example, reaction with aromatic aldehydes in acetic acid yields imine-linked derivatives .

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit notable anticancer and antimicrobial properties:

Anticancer Activity (A549 Lung Adenocarcinoma Cells) :

| Derivative | Substituent (R) | IC₅₀ (µM) | Apoptosis Rate (%) |

|---|---|---|---|

| 4a | 1-Methylimidazol-2-yl | 23.30 | 28.4 |

| 4c | 1-Methyltetrazol-5-yl | 19.80 | 34.7 |

Key Insight : Smaller substituents (e.g., tetrazole) enhance solubility and activity due to lower log P values (~1.99) .

Antimicrobial Activity :

Derivatives with benzothiazole or imidazole moieties show broad-spectrum activity against E. coli and S. aureus (MIC: 8–32 µg/mL).

Mechanistic Insights

-

Nucleophilic Substitution : Proceeds via an SN² mechanism, where the nucleophile attacks the electrophilic carbon adjacent to chlorine .

-

Thiazole Ring Reactivity : The electron-deficient C-2 position directs electrophilic substitution, while the sulfur atom stabilizes transition states during redox reactions .

Stability and Degradation

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

- Substituent Effects : The 5-methyl and 4-phenyl groups in the main compound balance lipophilicity and steric effects, optimizing interactions with biological targets.

- Heterocycle Choice : Thiazole derivatives generally exhibit better metabolic stability than oxadiazoles but may lack the electron-deficient properties of thiadiazoles, which enhance binding to certain enzymes.

- Biological Activity : Thiadiazole derivatives show promising anticancer activity, while benzothiazoles are effective enzyme inhibitors. The main compound’s activity profile remains to be fully elucidated but is hypothesized to align with these trends.

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-acetamide, and how are reaction conditions optimized?

The synthesis typically involves reacting 2-amino-5-methyl-4-phenylthiazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions. Polar aprotic solvents like dimethylformamide (DMF) or dioxane are preferred to enhance reactivity. Key optimizations include controlling stoichiometry (1:1 molar ratio of amine to chloroacetyl chloride), maintaining temperatures between 60–80°C, and using TLC to monitor reaction progress. Post-synthesis purification often involves recrystallization from ethanol or column chromatography .

Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming the acetamide and thiazole moieties. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the amide C=O stretch (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) further ensures purity and structural accuracy .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

Standard assays include:

- Enzyme inhibition assays (e.g., acetylcholinesterase or kinase inhibition) to assess target engagement.

- Cytotoxicity testing (MTT assay) against cancer cell lines.

- Antimicrobial susceptibility testing using broth microdilution to determine minimum inhibitory concentrations (MICs) .

Q. What purification techniques are effective post-synthesis?

Recrystallization using ethanol-DMF mixtures is preferred for high-purity solids. For complex mixtures, silica gel column chromatography with ethyl acetate/hexane gradients resolves impurities. Liquid-liquid extraction with ethyl acetate is suitable for intermediates .

Advanced Research Questions

Q. How can researchers troubleshoot low yields or impurities during synthesis?

Low yields may arise from incomplete reaction or side-product formation. Strategies include:

- Increasing reaction time (up to 7 hours) or using excess chloroacetyl chloride (1.2–1.5 equivalents).

- Switching to anhydrous solvents (e.g., dry DMF) to minimize hydrolysis.

- Employing catalytic KI to enhance reactivity in SN2 pathways .

Q. How can ambiguous NMR signals in derivatives of this compound be resolved?

2D NMR techniques (e.g., COSY, HSQC) clarify overlapping signals in aromatic or thiazole regions. Computational tools like ACD/Labs or MestReNova simulate spectra for comparison. Isotopic labeling (e.g., 15N) may also resolve nitrogen-associated ambiguities .

Q. What computational approaches predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger) models binding affinities to proteins like kinases or receptors. Molecular dynamics (MD) simulations (GROMACS) assess stability over 50–100 ns trajectories. QSAR models correlate structural features (e.g., chloro-substituent position) with activity trends .

Q. How can discrepancies in biological activity data across studies be addressed?

Validate assays using positive controls (e.g., known inhibitors) and ensure compound purity (>95% by HPLC). Replicate studies under standardized conditions (pH, temperature). Cross-check activity against structural analogs to identify critical pharmacophores .

Q. What strategies improve metabolic stability in derivative design?

- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce oxidative metabolism.

- Replace the thiazole methyl group with bulkier substituents (e.g., ethyl) to sterically hinder enzymatic degradation.

- Develop prodrugs with masked acetamide groups for targeted release .

Q. How is structure-activity relationship (SAR) analysis conducted for this compound class?

Synthesize analogs with systematic substitutions (e.g., varying halogens on phenyl, modifying thiazole substituents). Test activity across assays to identify critical motifs. For example, 4-chlorophenyl analogs often show enhanced antimicrobial activity, while 5-methyl thiazole derivatives improve solubility .

Data Contradiction and Optimization

Q. How should researchers analyze conflicting data regarding reaction mechanisms?

Compare intermediate characterization (e.g., trapping reactive species via LC-MS) and kinetic studies. Density functional theory (DFT) calculations (Gaussian 09) model transition states to validate proposed mechanisms .

Q. What methods optimize solvent systems for large-scale synthesis?

Screen solvents (e.g., toluene/water biphasic systems) for improved phase separation and yield. Process analytical technology (PAT) tools, like in-situ IR, monitor reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.